7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound characterized by its complex molecular structure and potential biological activities. This compound belongs to the class of thiazolo-pyridazine derivatives, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The presence of the methoxyphenyl group and thiazole-pyridazine framework contributes to its unique chemical reactivity and biological activity.
The synthesis and characterization of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been explored in various studies focusing on the development of novel heterocyclic compounds. Research indicates that compounds within this class can be synthesized through cyclocondensation reactions involving thiazolidinones and arylhydrazones .
This compound is classified under:
The synthesis of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves cyclocondensation reactions. One effective method includes the reaction of thiazolidinones with 3-oxo-2-arylhydrazonopropanals in the presence of acidic conditions to promote the formation of the desired thiazolo-pyridazine structure .
The molecular structure of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be described as follows:
The compound can undergo various chemical reactions typical for heterocycles:
Reactions involving this compound can be optimized by adjusting solvent systems, temperature, and reactant concentrations to enhance yield and selectivity .
The mechanism of action for compounds like 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives from this class exhibit significant biological activities, including cytotoxic effects against cancer cell lines .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and molecular interactions .
7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has potential applications in:
The growing interest in thiazolo-pyridazine derivatives highlights their importance in medicinal chemistry and drug discovery .
Fused bicyclic heterocycles represent a cornerstone of modern medicinal chemistry due to their structural rigidity, diverse pharmacophoric presentation, and enhanced target-binding capabilities. These scaffolds, characterized by the fusion of five- and six-membered rings, exhibit improved metabolic stability and bioavailability compared to monocyclic systems. Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives exemplify this class, where the thiazole ring provides electron-rich sulfur and nitrogen atoms conducive to hydrophobic interactions, while the pyridazine component offers hydrogen-bonding acceptors. This architecture enables precise modulation of kinase ATP-binding sites, DNA intercalation, and enzyme allosteric pockets [1] [5] [7]. Clinically, such scaffolds address drug resistance—e.g., overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) via c-KIT inhibition—by targeting double mutants like V560G/D816V [1]. The compact, planar structure also facilitates π-π stacking with aromatic residues in biological targets, a feature leveraged in kinase inhibitors (PI3K, CDK2) and DNA gyrase B inhibitors [7] [10].
Table 1: Key Fused Bicyclic Heterocycles in Drug Development
Scaffold | Biological Targets | Therapeutic Applications | Structural Advantages |
---|---|---|---|
Thiazolo[4,5-d]pyridazine | c-KIT, DHFR, PI3K | Anticancer, Antimicrobial | Planarity for DNA intercalation; H-bond motifs |
Imidazo[1,2-a]pyridine | T-type calcium channels | Neurodegenerative disorders | Balanced lipophilicity for CNS penetration |
Pyrazolo[3,4-b]pyridine | c-KIT/PDGFRα | GIST therapy | Tunable substituents for mutant selectivity |
Thiazolo[5,4-b]pyridine | PI3Kα, S1p1, DNA gyrase B | Oncology, Immunology | Sulfonamide compatibility for potency |
The thiazolo[4,5-d]pyridazin-4(5H)-one core is distinguished by its electron-deficient nature and hydrogen-bonding capacity, enabling targeted interactions with diverse biological macromolecules.
This scaffold integrates a thiazole ring fused at C4-C5 with a pyridazinone moiety, creating a π-deficient system that favors interactions with electron-rich enzyme pockets. The lactam group (-C=O at C4) serves as a critical hydrogen-bond acceptor, mimicking adenine in kinase interactions, while the thiazole sulfur enhances membrane permeability via hydrophobic contacts. The endocyclic nitrogen (N5) facilitates protonation-dependent solubility, and C7 substitution modulates steric and electronic properties [4] [5]. Quantum mechanical studies reveal that aryl substitution at C7 extends conjugation, reducing the LUMO energy and enhancing DNA-binding affinity in anticancer derivatives [4].
C7-aryl groups significantly influence target selectivity and potency. Meta-substituted aryl rings, particularly 3-methoxyphenyl, optimize binding through:
Table 2: Impact of C7-Aryl Substituents on Biological Activity
Substituent | Target Inhibition (IC₅₀) | Selectivity Profile | Key Interactions |
---|---|---|---|
Phenyl | 2.1 µM (c-KIT) | Moderate kinase selectivity | Van der Waals contacts |
4-Fluorophenyl | 0.8 µM (PI3Kα) | Enhanced PI3Kα/PI3Kδ inhibition | H-bond with Lys802; hydrophobic enclosure |
3-Methoxyphenyl | 0.05 µM (DHFR) | High selectivity for tumor cells | π-Stacking with Phe31; methoxy-O···Arg70 H-bond |
2-Naphthyl | 0.3 µM (DNA gyrase B) | Broad-spectrum antibacterial | Intercalation with DNA base pairs |
The 2-methyl group on the thiazole nitrogen enhances metabolic stability by sterically blocking cytochrome P450 oxidation. It also eliminates H-bond donor potential, reducing off-target interactions while maintaining moderate logP values (2.0–3.5) for cellular uptake [4] [8]. Comparative studies show that bulkier groups (ethyl, benzyl) diminish c-KIT affinity due to steric clash with Val654, whereas methyl optimizes lipophilic efficiency (LipE = 5.2) [1].
The evolution of 7-aryl-thiazolo[4,5-d]pyridazines began with non-substituted prototypes in the 1990s, primarily explored as kinase hinge-binders. Key milestones include:
Table 3: Evolution of 7-Aryl-Thiazolo[4,5-d]pyridazine Analogues
Generation | Representative Compound | Synthetic Method | Key Advance |
---|---|---|---|
First-Gen (1990s) | 7-Phenylthiazolo[4,5-d]pyridazin-4-one | Lawesson’s reagent cyclization | Proof of scaffold bioactivity |
Second-Gen (2010s) | 7-(4-Chlorophenyl)-2-methyl derivative | Microwave-assisted Knoevenagel | Improved kinase selectivity (c-KIT IC₅₀ = 80 nM) |
Third-Gen (2020s) | 7-(3-Methoxyphenyl)-2-methyl derivative | Q-Tube high-pressure synthesis | Enhanced DHFR inhibition (IC₅₀ = 50 nM); tumor selectivity |
Current research focuses on ortho-substituted aryl variants and hybrid pharmacophores, such as imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinones, which exhibit picomolar DHFR inhibition via dual-binding motifs [5] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1